2,2-Ditert-butylpiperazine-1,4-dicarboxylate
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Overview
Description
1,4-Bis(tert-butoxycarbonyl)piperazine is a chemical compound used primarily as a protecting group in organic synthesis. It is a derivative of piperazine, where the nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups. This compound is valuable in various chemical reactions due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(tert-butoxycarbonyl)piperazine can be synthesized through the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis of 1,4-Bis(tert-butoxycarbonyl)piperazine follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(tert-butoxycarbonyl)piperazine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected nitrogen atoms are involved.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used reagents for deprotection reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions involving 1,4-Bis(tert-butoxycarbonyl)piperazine.
Major Products Formed
Scientific Research Applications
1,4-Bis(tert-butoxycarbonyl)piperazine has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 1,4-Bis(tert-butoxycarbonyl)piperazine involves the protection of amine groups. The Boc groups prevent unwanted reactions at the nitrogen atoms during chemical synthesis. The protection is achieved through the formation of stable carbamate linkages, which can be selectively removed under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Similar to 1,4-Bis(tert-butoxycarbonyl)piperazine but with only one Boc group.
4-Boc-piperazine-2-carboxylic acid: Another Boc-protected piperazine derivative with different substitution patterns.
1,4-Di-Boc-piperazine-2-carboxylic acid: A closely related compound with an additional carboxylic acid group.
Uniqueness
1,4-Bis(tert-butoxycarbonyl)piperazine is unique due to its dual Boc protection, which provides enhanced stability and selectivity in chemical reactions. This dual protection allows for more complex synthetic routes and the development of diverse chemical entities .
Properties
Molecular Formula |
C14H24N2O4-2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2,2-ditert-butylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-12(2,3)14(13(4,5)6)9-15(10(17)18)7-8-16(14)11(19)20/h7-9H2,1-6H3,(H,17,18)(H,19,20)/p-2 |
InChI Key |
WNYSTGOIAOPTJZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1(CN(CCN1C(=O)[O-])C(=O)[O-])C(C)(C)C |
Origin of Product |
United States |
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